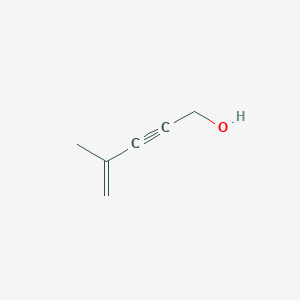

4-Methyl-4-penten-2-yn-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-methylpent-4-en-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHOGLRXCCPCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447078 | |

| Record name | 4-methyl-4-penten-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10605-68-2 | |

| Record name | 4-methyl-4-penten-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-4-penten-2-yn-1-ol chemical structure and properties

This guide provides an in-depth technical analysis of 4-Methyl-4-penten-2-yn-1-ol , a critical

Structure, Reactivity, and Synthetic Applications in Retinoid Chemistry

Executive Summary

4-Methyl-4-penten-2-yn-1-ol (CAS: 10605-68-2) is a linear enyne alcohol characterized by a terminal isopropenyl group conjugated with an internal alkyne. It serves as a pivotal intermediate in the synthesis of polyene chains. While often overshadowed by its conjugated isomer (3-methyl-2-penten-4-yn-1-ol), the 4-methyl-4-penten-2-yn-1-ol structure represents the primary adduct of isopropenylacetylene and formaldehyde. Its utility lies in its controlled rearrangement to conjugated dienes, facilitating the carbon-chain elongation required for the production of Retinol (Vitamin A) and Astaxanthin.

Key Chemical Identifiers

| Property | Value |

| IUPAC Name | 4-Methylpent-4-en-2-yn-1-ol |

| CAS Number | 10605-68-2 |

| Molecular Formula | |

| Molecular Weight | 96.13 g/mol |

| SMILES | CC(=C)C#CCO |

| Structure |

Structural Analysis & Reactivity Profile[6]

The Enyne System

The molecule features a "skipped" conjugation where the triple bond is flanked by a hydroxymethyl group and an isopropenyl group.

-

Propargylic Alcohol Moiety (

): The primary hydroxyl group is susceptible to oxidation (to the aldehyde) or substitution (e.g., conversion to halides for coupling). -

Isopropenyl Group (

): Provides the methyl branching pattern essential for the isoprenoid skeleton. -

Instability & Isomerization: The driving force of this molecule's chemistry is the thermodynamic preference for extended conjugation. Under acidic conditions, it undergoes an allylic rearrangement (anionotropic shift) to form 3-methyl-2-penten-4-yn-1-ol , moving the double bond into conjugation with the triple bond.

Mechanism of Action (Reactivity Map)

The following diagram illustrates the synthesis of the target molecule and its subsequent rearrangement, which is the "activation" step for pharmaceutical synthesis.

Caption: Synthesis pathway showing the formation of 4-Methyl-4-penten-2-yn-1-ol and its critical isomerization to the conjugated C6-building block for Vitamin A.

Synthesis & Manufacturing Protocols

The synthesis of 4-Methyl-4-penten-2-yn-1-ol is classically achieved via the Favorskii alkynylation of formaldehyde using isopropenylacetylene (valylene).

Experimental Protocol: Ethynylation

Objective: Synthesis of 4-Methyl-4-penten-2-yn-1-ol.

Reagents:

-

Isopropenylacetylene (2-methyl-1-buten-3-yne)

-

Paraformaldehyde (depolymerizes to HCHO in situ)

-

Potassium Hydroxide (KOH) as catalyst

-

Solvent: DMSO or glycol ether (to solubilize the base and acetylide)

Step-by-Step Methodology:

-

Preparation of Catalyst Suspension: In a flame-dried 3-neck flask equipped with a mechanical stirrer and thermometer, suspend powdered KOH (1.1 eq) in anhydrous DMSO. Maintain temperature at 15°C.

-

Acetylide Formation: Add Isopropenylacetylene (1.0 eq) dropwise. The terminal alkyne proton is deprotonated, forming the potassium acetylide intermediate. Caution: Exothermic reaction.

-

Formaldehyde Addition: Add Paraformaldehyde (1.05 eq) slowly to the mixture. The mixture is heated to 40-50°C for 3-5 hours to facilitate the nucleophilic attack of the acetylide on the carbonyl carbon.

-

Quenching: Cool the reaction mixture to 5°C. Neutralize carefully with dilute sulfuric acid or ammonium chloride solution to pH 7.

-

Extraction: Extract the aqueous phase with diethyl ether or MTBE (3x).

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via vacuum distillation.-

Note: The product is heat-sensitive.[1] Distillation should be performed at high vacuum (<10 mmHg) to keep the bath temperature below 80°C to prevent polymerization or premature rearrangement.

-

Isomerization Protocol (The "Activation" Step)

To utilize this molecule for Vitamin A synthesis, it must be converted to the conjugated form.

Methodology:

-

Dissolve 4-Methyl-4-penten-2-yn-1-ol in dilute sulfuric acid (10-20% aq).

-

Heat to 40-60°C for 2 hours.

-

The hydroxyl group migrates, and the double bond shifts to form 3-methyl-2-penten-4-yn-1-ol (cis/trans mixture).

-

This isomer is extracted and used immediately in Grignard coupling reactions.

Applications in Drug Development & Synthesis[3]

The primary utility of 4-Methyl-4-penten-2-yn-1-ol is as a

The Roche/DSM Vitamin A Pathway

In the industrial synthesis of Retinol, the carbon skeleton is assembled from a

-

Role: The target molecule provides the terminal isopropenyl ring-precursor (or chain extension).

-

Mechanism:

-

Isomerization: Target

3-Methyl-2-penten-4-yn-1-ol.[2] -

Grignard Formation: The terminal alkyne is deprotonated with EtMgBr to form a dianion.

-

Coupling: Reaction with the

aldehyde ( -

Reduction: Partial hydrogenation (Lindlar) and dehydration yield the all-trans Vitamin A structure.

-

Comparative Isomer Data

Researchers must distinguish between the target and its isomers, as they have distinct spectral and physical properties.

| Isomer | Structure | Key Feature | Boiling Point (approx.) |

| 4-Methyl-4-penten-2-yn-1-ol | Linear | Unconjugated, Kinetic Product | ~60°C (10 mmHg) |

| 3-Methyl-2-penten-4-yn-1-ol | Conjugated | Thermodynamic Product, Vitamin A precursor | 65°C (1.25 kPa) |

| 3-Methyl-1-penten-4-yn-3-ol | Branched | Product of MVK + Acetylene | 114°C (760 mmHg) |

Handling & Safety (E-E-A-T)

Hazard Classification:

-

Flammability: High. Flash point is likely <40°C.

-

Reactivity: The terminal alkyne is acidic; forms explosive acetylides with Copper (Cu) and Silver (Ag). Do not use copper fittings in distillation apparatus.

-

Stability: Prone to polymerization if stored without inhibitors (e.g., BHT). Store at <4°C under Argon.

Self-Validating Safety Check:

-

Before Distillation: Test the crude mixture for peroxides.

-

During Reaction: Monitor temperature strictly. An uncontrolled exotherm during KOH addition indicates rapid polymerization risk; immediate cooling is required.

References

-

PubChem. (2025).[3] 4-Methyl-4-penten-2-yn-1-ol Compound Summary. National Library of Medicine. [Link]

-

Isler, O., et al. (1947). Syntheses in the Vitamin A Series. Helvetica Chimica Acta. (Foundational text on the C14 + C6 route). [Link]

-

Babler, J. H. (1986). Facile synthesis of 4-methyl-4-penten-2-yn-1-ol. Journal of Organic Chemistry. (Specific synthetic methodology). [Link]

Sources

An In-depth Technical Guide to Isopropenyl Propargyl Alcohol: Nomenclature, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of the compound often referred to as isopropenyl propargyl alcohol, with a primary focus on its precise chemical identity, nomenclature, properties, and applications for researchers, scientists, and professionals in drug development.

Deciphering the Nomenclature: From a Common Name to a Precise Chemical Identity

The term "isopropenyl propargyl alcohol" is a descriptive but non-standard name. A systematic analysis of this name suggests a molecule containing both an isopropenyl group (CH2=C(CH3)-) and a propargyl alcohol moiety (-CH(OH)-C≡CH). This leads to the unambiguous identification of the compound as 2-Methylpent-1-en-4-yn-3-ol .

The formal nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-methylpent-1-en-4-yn-3-ol [1]. This name is derived by identifying the longest carbon chain containing the principal functional groups (the alcohol, alkene, and alkyne), which is a five-carbon chain (a pentane derivative). The numbering of the chain is done to give the principal functional group, the hydroxyl group (-OH), the lowest possible locant (position 3).

For clarity, it is crucial to distinguish this molecule from the simpler, parent compound, propargyl alcohol , which has the IUPAC name prop-2-yn-1-ol [2][3][4]. Propargyl alcohol is the foundational structure for a broad class of compounds known as propargylic alcohols, which are characterized by a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond.

Key Identifiers

A clear identification of a chemical substance relies on standardized identifiers. For 2-Methylpent-1-en-4-yn-3-ol, these are:

| Identifier | Value | Source |

| IUPAC Name | 2-methylpent-1-en-4-yn-3-ol | PubChem[1] |

| CAS Number | 1572-63-0 | PubChem[1] |

| Molecular Formula | C6H8O | PubChem[1] |

| PubChem CID | 14412169 | PubChem[1] |

A list of depositor-supplied synonyms for this compound includes SCHEMBL11807822 and DTXSID20559969[1].

Physicochemical Properties

The unique structural features of 2-Methylpent-1-en-4-yn-3-ol, namely the presence of a hydroxyl group, a double bond, and a terminal triple bond, dictate its physical and chemical properties.

| Property | Value | Source |

| Molar Mass | 96.13 g/mol | PubChem[1] |

| Density | 0.89 g/mL at 25 °C (lit.) | ChemBK[5] |

| Boiling Point | 63-65 °C at 100 mmHg (lit.) | ChemBK[5] |

| Refractive Index | n20/D 1.446 (lit.) | ChemBK[5] |

Synthesis and Reactivity: A Versatile Building Block

Propargylic alcohols are valuable intermediates in organic synthesis due to their rich reactivity.

Synthesis of Propargylic Alcohols

A common and powerful method for the synthesis of propargylic alcohols is the alkynylation of carbonyl compounds . This involves the nucleophilic addition of an acetylide to an aldehyde or ketone. For the synthesis of 2-Methylpent-1-en-4-yn-3-ol, this would conceptually involve the reaction of an ethynyl nucleophile with methyl vinyl ketone.

Numerous catalytic systems have been developed to achieve this transformation with high efficiency and, when required, high enantioselectivity. These often involve the use of zinc, indium, or other metal catalysts in combination with chiral ligands[6]. For instance, the use of Zn(OTf)2 and (+)-N-methyl ephedrine allows for the enantioselective addition of terminal alkynes to aldehydes[6].

Caption: General Alkynylation of Carbonyls.

Key Reactions and Mechanistic Insights

The reactivity of 2-Methylpent-1-en-4-yn-3-ol is governed by its three functional groups:

-

The Alkyne Group: The terminal alkyne is acidic and can be deprotonated to form a potent nucleophile. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazoles. This reaction is exceptionally valuable for bioconjugation and the synthesis of complex bioactive molecules. The alkyne can also undergo various coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds[7].

-

The Alcohol Group: The secondary hydroxyl group can be oxidized to a ketone, esterified, or converted into an ether. It also plays a role in directing certain reactions and can be used as a handle for further functionalization.

-

The Alkene Group: The isopropenyl group can undergo typical alkene reactions, such as hydrogenation or halogenation, although the reactivity of the alkyne often dominates.

Substituted propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds[2].

Applications in Drug Development and Organic Synthesis

The unique combination of functional groups makes 2-Methylpent-1-en-4-yn-3-ol and related propargylic alcohols highly valuable in several areas of research and development.

A Key Intermediate in Synthesis

Propargyl alcohol and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers[7][8][9]. Their ability to participate in a diverse range of chemical transformations allows for the construction of complex molecular architectures[7].

Role in Medicinal Chemistry and Drug Discovery

The propargyl group is a key structural motif in several approved drugs. For example, derivatives of propargyl alcohol, such as selegiline and rasagiline, are used as monoamine oxidase B (MAO-B) inhibitors.

The alkyne functionality is particularly prized in modern drug development for its role in "click chemistry." This allows for the efficient and specific linking of different molecular fragments, which is a powerful strategy in the synthesis of:

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. PEG-based linkers containing a propargyl group are widely used to connect the two binding ligands, with the linker length and composition being critical for efficacy[10].

-

Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is attached to an antibody that targets cancer cells. The propargyl group provides a reliable handle for conjugating the drug to the antibody via a stable linker[10].

Caption: Drug Development Workflow.

Safety and Handling

While specific safety data for 2-Methylpent-1-en-4-yn-3-ol is limited, the hazards can be inferred from its structural components and data for similar chemicals like propargyl alcohol.

-

Hazards: Propargyl alcohol is a flammable liquid and is toxic by inhalation, ingestion, and skin absorption[2][3]. Compounds in this class are often skin and eye irritants[5]. It is crucial to handle 2-Methylpent-1-en-4-yn-3-ol with appropriate care in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat[11][12].

-

Handling: Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge[11][13]. Store in a tightly closed container in a cool, dry, and well-ventilated place[12].

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

While "isopropenyl propargyl alcohol" is a colloquial term, it points to the chemically significant molecule 2-Methylpent-1-en-4-yn-3-ol . This compound embodies the versatility of propargylic alcohols, serving as a valuable intermediate in organic synthesis. Its combination of reactive functional groups—an alkyne, an alkene, and an alcohol—makes it a potent building block, particularly in medicinal chemistry for the construction of complex therapeutics like PROTACs and ADCs through methodologies such as click chemistry. A thorough understanding of its nomenclature, properties, and reactivity is essential for researchers and scientists aiming to leverage its synthetic potential.

References

-

PubChem. (n.d.). 2-Methylpent-1-en-4-yn-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Anonymous. (2024, November 24). Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

LookChem. (n.d.). PROPARGYL ALCOHOL. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPARGYL ALCOHOL (PROPYNOL). Retrieved from [Link]

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]

-

Mphahamele, M. J., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(15), 4648. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

-

Fisher Scientific. (2009, September 17). 4-Methylpentan-2-one Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Penten-4-yn-1-ol, 3-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

OneLook. (n.d.). "propargyl alcohol": A colorless, unsaturated primary alcohol. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, February 19). Safety Data Sheet: 2-methylpentane-2,4-diol. Retrieved from [Link]

-

NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Attempts toward propargyl isopropyl acetal. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPARGYL ALCOHOL. Retrieved from [Link]

- Google Patents. (n.d.). CN107032956B - A kind of synthetic method of propargyl alcohol.

-

Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol? Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-methylpent-1-en-4-yn-3-ol. Retrieved from [Link]

-

PubChem. (n.d.). Propargyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Methylpent-1-en-4-yn-3-ol | C6H8O | CID 14412169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 7. rawsource.com [rawsource.com]

- 8. Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry [tengerchemical.com]

- 9. What Is Propargyl Alcohol? - Sinobio Chemistry [sinobiochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

Conjugated enyne alcohol building blocks for organic synthesis

Conjugated Enyne Alcohols: A Comprehensive Guide to Synthesis, Reactivity, and Application for Advanced Organic Synthesis

Part 1: Introduction

Significance of Conjugated Enyne Alcohols in Organic Synthesis

Conjugated enyne alcohols are a class of organic compounds that have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique structural motif, characterized by a hydroxyl group in conjugation with a carbon-carbon double bond and a carbon-carbon triple bond, provides a rich platform for a diverse array of chemical transformations. This functionality makes them highly valuable precursors for the construction of complex molecular architectures found in numerous natural products and pharmaceutically active compounds.[1][2] The strategic placement of the alcohol and the conjugated enyne system allows for a wide range of selective manipulations, making these compounds indispensable tools for synthetic chemists.

Structural Features and Versatility

The synthetic utility of conjugated enyne alcohols stems from the orthogonal reactivity of the three key functional groups: the hydroxyl group, the alkene, and the alkyne. The hydroxyl group can be derivatized or serve as a directing group in various reactions. The conjugated enyne system is a hotbed of reactivity, susceptible to a variety of transformations including cyclizations, additions, and rearrangements. This inherent reactivity, coupled with the ability to introduce chirality at the alcohol center, has cemented their role as powerful intermediates in the synthesis of stereochemically complex molecules.[3][4][5]

Part 2: Synthesis of Conjugated Enyne Alcohols

The preparation of conjugated enyne alcohols can be broadly categorized into two main strategies: the construction of the enyne backbone through cross-coupling reactions and the manipulation of propargyl alcohol precursors.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful and reliable method for the construction of the conjugated enyne framework.[6][7] Among these methods, the Sonogashira coupling is the most prominent.

The Sonogashira reaction involves the cross-coupling of a terminal alkyne with a vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[8][9][10] The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it a highly versatile tool for the synthesis of enynes.[11] The catalytic cycle involves two interconnected cycles for palladium and copper.[8] The palladium catalyst undergoes oxidative addition to the vinyl halide, while the copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium complex. Reductive elimination then yields the conjugated enyne and regenerates the active palladium(0) catalyst.[8]

This protocol describes a general procedure for the synthesis of enynes via a Sonogashira cross-coupling reaction.[1]

Materials:

-

Vinyl halide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Anhydrous solvent (e.g., THF, DMF, or dioxane) (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous solvent and stir the mixture until the solids are dissolved.

-

Add triethylamine, followed by the terminal alkyne.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired conjugated enyne.

From Propargyl Alcohols

Propargyl alcohols are readily accessible precursors to conjugated enyne alcohols.[12] Their transformation into the target molecules often involves dehydration, elimination, or rearrangement reactions.

The direct dehydration of propargyl alcohols can lead to the formation of conjugated enynes. This transformation is often promoted by acid catalysts or by converting the hydroxyl group into a better leaving group followed by base-induced elimination.[13]

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[14][15] The reaction proceeds through a 1,3-hydroxyl shift via an allene intermediate.[16][17] This rearrangement is a powerful tool for the synthesis of enones from propargyl alcohols.[16][17] While the classic conditions involve strong acids, milder methods using transition metal catalysts have been developed.[17][18]

This protocol provides a general procedure for the acid-catalyzed Meyer-Schuster rearrangement of a propargyl alcohol.

Materials:

-

Propargyl alcohol (1.0 mmol)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) (0.1 mmol, 10 mol%)

-

Anhydrous solvent (e.g., toluene, dioxane) (10 mL)

Procedure:

-

Dissolve the propargyl alcohol in the anhydrous solvent in a round-bottom flask.

-

Add the acid catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting α,β-unsaturated carbonyl compound by column chromatography.

Asymmetric Synthesis of Chiral Enyne Alcohols

The synthesis of enantiomerically enriched conjugated enyne alcohols is of great importance for the preparation of chiral drugs and natural products.

Chiral phosphoric acids and other organocatalysts have been successfully employed in the asymmetric synthesis of chiral enyne alcohols.[3] These catalysts can promote the enantioselective addition of nucleophiles to enals or enones, leading to the formation of chiral alcohols.

Chiral transition metal complexes, particularly those of rhodium, iridium, and cobalt, have been utilized for the asymmetric synthesis of chiral alcohols.[4][19] These methods often involve the asymmetric reduction of prochiral enynones or the enantioselective addition of organometallic reagents to enynals.

Part 3: Reactivity and Synthetic Transformations

The rich reactivity of conjugated enyne alcohols makes them valuable intermediates for the synthesis of a wide variety of complex molecules.

Cyclization and Cycloisomerization Reactions

The conjugated enyne moiety is an excellent substrate for a variety of metal-catalyzed cyclization and cycloisomerization reactions.[2][20]

Gold, platinum, and ruthenium catalysts are particularly effective in promoting the cyclization of enynes.[21][22][23][24] These reactions can proceed through different mechanistic pathways, leading to a diverse range of carbo- and heterocyclic products.[21][24][25] The outcome of the reaction is often dependent on the catalyst, solvent, and the substitution pattern of the enyne substrate.[22][26]

The mechanism of these cyclizations often involves the coordination of the metal to the alkyne, followed by nucleophilic attack of the alkene. The resulting intermediate can then undergo various transformations, including protonolysis, reductive elimination, or further rearrangement, to afford the final product. The choice of metal catalyst can significantly influence the reaction pathway, leading to divergent synthetic outcomes from the same starting material.[21][24]

Caption: Generalized workflow for metal-catalyzed enyne cyclization.

Addition Reactions

The conjugated enyne system is susceptible to a variety of addition reactions, providing access to other important classes of compounds, such as allenes.

The 1,4-addition of various reagents, including hydrides, organometallic reagents, and heteroatom nucleophiles, to conjugated enynes is a powerful method for the synthesis of allenes.[27][28] These reactions often proceed with high regio- and stereoselectivity.

The addition of H-X (where X can be O, N, or C) across the enyne system, known as hydrofunctionalization, can be catalyzed by various transition metals. These reactions provide a direct route to functionalized allenes or dienes.

Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction that reorganizes the double and triple bonds of an enyne to form a 1,3-diene.[29]

Intramolecular enyne metathesis, or ring-closing enyne metathesis (RCEYM), is a valuable tool for the synthesis of cyclic 1,3-dienes. The intermolecular version, cross-enyne metathesis, allows for the coupling of an alkene and an alkyne to form a linear 1,3-diene.[29]

Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are the most commonly used catalysts for enyne metathesis. These catalysts are known for their high activity and functional group tolerance.[29]

Multi-component Reactions

Conjugated enyne alcohols can participate in multi-component reactions, where three or more reactants combine in a single operation to form a complex product.[30][31][32][33] These reactions are highly atom-economical and offer a rapid way to build molecular complexity. For example, a cobalt-catalyzed three-component reaction of an enyne, an aldehyde, and a C-H bond substrate can lead to the stereoselective synthesis of allenyl alcohols.[31][33]

Part 4: Applications in Complex Molecule Synthesis

The diverse reactivity of conjugated enyne alcohols makes them valuable building blocks for the synthesis of a wide range of complex and biologically active molecules.

Total Synthesis of Natural Products

Conjugated enyne alcohols have been instrumental in the total synthesis of numerous natural products. Their ability to undergo a variety of stereoselective transformations allows for the efficient construction of complex carbon skeletons and the introduction of key functional groups.

Building Blocks for Pharmaceutical Agents

The structural motifs accessible from conjugated enyne alcohols are frequently found in pharmaceutically active compounds. Therefore, these building blocks are of great interest to the drug development industry for the synthesis of novel therapeutic agents.

Data Table: Examples of Conjugated Enyne Alcohols in Drug Discovery

| Precursor Class | Key Transformation | Resulting Scaffold | Therapeutic Area Example |

| Chiral Propargyl Alcohol | Asymmetric Enyne Cyclization | Fused Heterocycles | Antiviral |

| Terminal Alkyne & Vinyl Halide | Sonogashira Coupling | Aryl Enynes | Oncology |

| Acyclic Enyne Alcohol | Ring-Closing Enyne Metathesis | Macrocyclic Dienes | Antibacterial |

| Enynal | Multi-component Reaction | Highly Substituted Furans | Anti-inflammatory |

Part 5: Conclusion and Future Outlook

Conjugated enyne alcohols have firmly established themselves as indispensable building blocks in modern organic synthesis. The continuous development of novel synthetic methods and catalytic systems for their preparation and transformation will undoubtedly lead to even more innovative applications in the future. The exploration of new reaction pathways, particularly in the realm of asymmetric catalysis and multi-component reactions, will continue to expand the synthetic chemists' toolbox for the efficient and elegant construction of complex molecules with important biological activities. The inherent versatility of conjugated enyne alcohols ensures their continued prominence in the fields of natural product synthesis, drug discovery, and materials science.

Part 6: References

-

The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds. Organic & Biomolecular Chemistry.

-

Meyer–Schuster rearrangement. Wikipedia.

-

Meyer-Schuster Rearrangement. SynArchive.

-

The Meyer–Schuster Rearrangement. Organic Reactions.

-

Asymmetric Synthesis of Chiral 1,4‐Enynes through Organocatalytic Alkenylation of Propargyl Alcohols with Trialkenylboroxines. ResearchGate.

-

SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines. The Journal of Organic Chemistry.

-

A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC.

-

Sonogashira Coupling. Chemistry LibreTexts.

-

Cyclizations of enynes catalyzed by PtCl2 or other transition metal chlorides: divergent reaction pathways. PubMed.

-

Recent advances in transition-metal-catalyzed synthesis of conjugated enynes. Organic & Biomolecular Chemistry.

-

Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. PMC.

-

Theoretical Investigation into the Mechanism of Au(I)-Catalyzed Reaction of Alcohols with 1,5 Enynes. Journal of the American Chemical Society.

-

Catalytic cascade hydroalkoxylation/isomerization/ [4 + 2] cycloaddition using enyne alcohols as latent dienes or dienophiles. PubMed.

-

K. K. Wang Synthesis of allenes by addition reactions encompasses the 1,4-addition of substrates to conjugated enyne systems. A.

-

Enyne Metathesis. Organic Chemistry Portal.

-

Theoretical Investigation into the Mechanism of Au(I)-Catalyzed Reaction of Alcohols with 1,5 Enynes. ResearchGate.

-

Synthesis of enynes via modified Sonogashira reaction. ResearchGate.

-

Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Unknown Source.

-

Substituted 1,3-enyne synthesis by C-C coupling. Organic Chemistry Portal.

-

Conjugated Ynones in Organic Synthesis. Chemical Reviews.

-

Preparation of conjugated enynyl homoallylic alcohols. ResearchGate.

-

Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C H Bond Addition to 1,3-Enynes and Aldehydes. PMC.

-

Highly Efficient Synthesis of Tri- and Tetrasubstituted Conjugated Enynes from Brønsted Acid Catalyzed Alkoxylation of 1-Cyclopropylprop-2-yn-1-ols with Alcohols. The Journal of Organic Chemistry.

-

Asymmetric Three-Component Reaction of Enynal with Alcohol and Imine as An Expeditious Track to Afford Chiral α-Furyl-β-amino Carboxylate Derivatives. ACS Publications.

-

Cyclizations of Enynes Catalyzed by PtCl2 or Other Transition Metal Chlorides: Divergent Reaction Pathways. American Chemical Society.

-

Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes. PubMed.

-

Cu(I)-Catalyzed Cross-Coupling of Conjugated Ene-yne-ketones and Terminal Alkynes: Synthesis of Furan-Substituted Allenes. Organic Letters.

-

Recent Advances in Cyclization Reactions of 1,6‐Enynes. ResearchGate.

-

Propargylic Alcohol as a Key Substrate Motif for Achieving Enantioselective Gold-Catalyzed Enyne Cycloisomerization. Journal of the American Chemical Society.

-

1,3-Enyne synthesis by olefination. Organic Chemistry Portal.

-

The Dawn of a Versatile Functional Group: A Technical History of Enyne Alcohols. Benchchem.

-

Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC.

-

Substituted enone synthesis by C-C coupling. Unknown Source.

-

Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Unknown Source.

-

Allene synthesis by 1,4-addition. Organic Chemistry Portal.

-

Catalytic Enantioselective C-C Coupling of Alcohols for Polyketide Total Synthesis beyond Chiral Auxiliaries and Premetalated Reagents. PMC.

-

A Pd(0)-Catalyzed Direct Dehydrative Coupling of Terminal Alkynes with Allylic Alcohols To Access 1,4-Enynes. Organic Chemistry Portal.

-

Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. PMC.

-

Organocatalytic synthesis of chiral tetrasubstituted allenes from racemic propargylic alcohols. Unknown Source.

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.

-

Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. PubMed.

-

1 Recent Achievements in Organic Reactions in Alcohols. Wiley-VCH.

Sources

- 1. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent advances in transition-metal-catalyzed synthesis of conjugated enynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]

- 11. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 12. benchchem.com [benchchem.com]

- 13. 1,3-Enyne synthesis by olefination [organic-chemistry.org]

- 14. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 15. synarchive.com [synarchive.com]

- 16. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. organicreactions.org [organicreactions.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Catalytic Enantioselective C-C Coupling of Alcohols for Polyketide Total Synthesis beyond Chiral Auxiliaries and Premetalated Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cyclizations of enynes catalyzed by PtCl2 or other transition metal chlorides: divergent reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Catalytic cascade hydroalkoxylation/isomerization/ [4 + 2] cycloaddition using enyne alcohols as latent dienes or dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. Thieme E-Books & E-Journals [thieme-connect.de]

- 28. Allene synthesis by 1,4-addition [organic-chemistry.org]

- 29. Enyne Metathesis [organic-chemistry.org]

- 30. researchgate.net [researchgate.net]

- 31. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C-H Bond Addition to 1,3-Enynes and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Solvation Dynamics of 4-Methyl-4-penten-2-yn-1-ol

[1][2][3]

Executive Summary

4-Methyl-4-penten-2-yn-1-ol (CAS: 10605-68-2) represents a distinct class of "enyne" alcohols critical in the synthesis of isoprenoids, carotenoids (including Vitamin A), and complex terpenes.[1][2] Its structural duality—comprising a polar primary hydroxyl terminus and a hydrophobic, electron-rich enyne tail—creates a unique solubility profile that defies simple "like-dissolves-like" heuristics.[1][2][3]

This guide provides a rigorous analysis of the solvent compatibility, thermodynamic stability, and handling protocols for this compound.[3] It is designed to move beyond basic data listing, offering the mechanistic "why" necessary for optimizing reaction yields and extraction efficiency.

Molecular Architecture & Physicochemical Profile[2]

To predict solubility behavior, we must first deconstruct the molecular scaffold.[3] The molecule consists of a rigid, linear alkyne spacer separating a polar head group from a bulky, unsaturated tail.[3]

| Property | Value / Description | Implications for Solvation |

| Structure | Amphiphilic nature; competitive H-bonding vs. | |

| Molecular Weight | 96.13 g/mol | Low MW facilitates rapid diffusion in low-viscosity solvents.[1][2][3] |

| LogP (Predicted) | ~1.2 | Moderately lipophilic.[1][3] Soluble in water but partitions preferentially into organic phases.[3] |

| H-Bond Donors | 1 (Primary Alcohol) | High affinity for polar protic solvents (MeOH, EtOH).[1][2][3] |

| H-Bond Acceptors | 1 (Oxygen) + | Interaction capability with polar aprotic solvents (DMSO, THF).[1][2] |

The "Enyne" Effect

The conjugation between the alkene and alkyne (though interrupted by the methyl substitution pattern, the

Solvent Compatibility Matrix

The following data summarizes the solubility behavior based on thermodynamic calculations (Hansen Solubility Parameters) and empirical synthesis data.

Solubility Data Table

| Solvent Class | Representative Solvent | Solubility Rating | Thermodynamic Mechanism |

| Polar Protic | Methanol, Ethanol | Miscible | Strong H-bonding match.[1][2][3] The solvent's hydroxyl group interacts with the solute's -OH.[1][2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions dominate.[1][2][3] Excellent for nucleophilic substitution reactions.[3] |

| Chlorinated | Dichloromethane (DCM) | High (>500 mg/mL) | High polarizability of DCM stabilizes the electron-rich enyne system.[1][2][3] |

| Ethers | THF, Diethyl Ether | High | Oxygen lone pairs in solvent accept H-bonds from the solute.[1][2][3] Preferred for Grignard reactions.[3] |

| Aromatics | Toluene, Benzene | Moderate to High | |

| Alkanes | Hexane, Heptane | Low / Immiscible | The polar -OH group creates a high energetic penalty for solvation in non-polar media.[1][2][3] |

| Aqueous | Water | Moderate | Soluble due to -OH, but limited by the hydrophobic 5-carbon enyne chain.[1][2][3] |

Thermodynamic Basis: Hansen Solubility Parameters (HSP)

For precise formulation, we utilize Hansen Solubility Parameters.[3][4] A solvent is likely to dissolve 4-Methyl-4-penten-2-yn-1-ol if their interaction distance (

Estimated HSP for 4-Methyl-4-penten-2-yn-1-ol:

-

Dispersion (

): ~16.0 MPa -

Polarity (

): ~7.5 MPa -

H-Bonding (

): ~14.5 MPangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Interpretation:

Solvents like Ethanol (

Experimental Protocol: Solubility Determination

As a self-validating system, use the following "Shake-Flask" protocol coupled with HPLC quantification to determine exact solubility limits for your specific grade of material.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility limits while preventing compound degradation.

Caption: Figure 1. Standardized Shake-Flask Solubility Determination Workflow (OECD 105 adapted).

Detailed Methodology

-

Preparation: Place 100 mg of 4-Methyl-4-penten-2-yn-1-ol into a borosilicate glass vial. Add 1.0 mL of the target solvent.[3]

-

Equilibration: Agitate at 25°C for 24 hours. Crucial: This molecule is light-sensitive and potentially acid-sensitive.[1][2][3] Wrap vials in foil and ensure the solvent is neutral (avoid acidic impurities in Chloroform).[3]

-

Phase Separation: If undissolved material remains, centrifuge at 3000 rpm for 10 minutes.

-

Quantification: Dilute the supernatant and analyze via GC-FID (preferred for volatility) or HPLC-UV.[1][2][3]

-

Note: The conjugated enyne system provides a distinct UV chromophore, making HPLC detection sensitive.[3]

-

Stability and Handling in Solution

Understanding solubility is futile if the solute degrades. 4-Methyl-4-penten-2-yn-1-ol exhibits specific reactivities that dictate solvent choice:

-

Meyer-Schuster Rearrangement: In the presence of acidic solvents or impurities (e.g., unneutralized

), the propargylic alcohol can rearrange to anngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Peroxidation: The terminal alkene and triple bond are susceptible to radical oxidation in etheral solvents (THF, Diethyl Ether) over time.[3]

-

Polymerization: High concentrations in non-polar solvents can induce oligomerization due to local clustering of the enyne tails.[2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10887835, 4-Methyl-4-penten-2-yn-1-ol. Retrieved from [Link][1][2]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals.[2][3] Retrieved from [Link][1][2]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3][5] (Referenced for theoretical parameter calculation methodology).

Sources

- 1. 6-Methyl-3,5-heptadien-2-one | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 3. 4-Methyl-4-penten-2-yn-1-ol | C6H8O | CID 10887835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

Reactivity Profile of 1,3-Enyne Alcohols: A Divergent Synthetic Nexus

Topic: Reactivity Profile of 1,3-Enyne Alcohols Content Type: Technical Whitepaper Audience: Senior Research Scientists, Medicinal Chemists, Process Chemists

Executive Summary

The 1,3-enyne alcohol scaffold—specifically (Z)-2-en-4-yn-1-ol and its propargylic congeners—represents a "loaded spring" in organic synthesis. Possessing both conjugated

Structural Motifs & Electronic Properties

The reactivity of 1,3-enyne alcohols is governed by the interplay between the hard nucleophilicity of the hydroxyl group and the soft electrophilicity of the alkyne/alkene system.

The "Push-Pull" Dynamic

-

The Alkyne (C4-C5): Acts as the primary site for soft Lewis acid activation (Au, Pt, Cu). The conjugation with the alkene (C2-C3) lowers the LUMO energy, making it susceptible to nucleophilic attack.

-

The Hydroxyl Group: Serves two roles:

-

Internal Nucleophile: In 5-exo-dig cyclizations (Furan synthesis).

-

Leaving Group: In Meyer-Schuster rearrangements or

substitutions, facilitated by the stabilization of the resulting carbocation by the adjacent

-

-

Stereochemistry: The (Z)-configuration of the alkene is critical for cyclization pathways, pre-organizing the nucleophile (OH) and electrophile (alkyne) into proximity.

Core Reactivity: Metal-Catalyzed Cycloisomerization

The most impactful application of 1,3-enyne alcohols in medicinal chemistry is the synthesis of substituted furans. This reaction proceeds under mild conditions with high atom economy.[1][2]

Mechanistic Insight: The Gold Standard

Gold(I) and Gold(III) catalysts are superior for this transformation due to relativistic effects that contract the 6s orbital, rendering the metal highly carbophilic yet oxophobic. This ensures activation of the alkyne without "poisoning" by the alcohol.

The Pathway:

-

-Activation: The

-

Nucleophilic Attack: The hydroxyl group attacks the activated internal alkyne carbon (5-exo-dig cyclization).

-

Protodeauration: Proton transfer and aromatization release the furan and regenerate the catalyst.

Visualization: Catalytic Cycle

The following diagram illustrates the mechanistic cycle for the Au(III)-catalyzed conversion of (Z)-2-en-4-yn-1-ols to furans.

Figure 1: Au-catalyzed cycloisomerization cycle.[3][4][5] The soft Lewis acid activates the alkyne, triggering specific 5-exo-dig closure.

Validated Experimental Protocol

Objective: Synthesis of 2,5-disubstituted furan via AuCl3-catalyzed cycloisomerization. Target Substrate: (Z)-3-methyl-2-en-4-yn-1-ol derivatives.

Methodological Causality

-

Catalyst Choice (AuCl3): While Au(I) phosphine complexes are common, simple AuCl3 is often sufficient and more cost-effective for 1,3-enynes due to the high reactivity of the conjugated system.

-

Solvent (DCM or Toluene): Non-coordinating solvents are essential to prevent competition for the metal center.

-

Concentration (0.1 M): High dilution is not required as the reaction is intramolecular, but 0.1 M balances rate with exotherm control.

Step-by-Step Workflow

-

Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with Argon.

-

Substrate Loading: Dissolve the (Z)-enyne alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

-

Catalyst Addition: Add AuCl3 (2-5 mol%) in one portion.

-

Observation: The reaction mixture often turns yellow/orange instantly.

-

-

Monitoring: Stir at Room Temperature (25°C). Monitor via TLC (typically 10–30 mins).

-

Checkpoint: Look for the disappearance of the polar alcohol spot and the appearance of a less polar furan spot.

-

-

Quenching: Once complete, filter the mixture through a short pad of silica gel or Celite to remove gold species. Rinse with ether.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation:

-

NMR Check: Disappearance of the alkyne signal and appearance of aromatic furan protons (typically

6.0–7.5 ppm). -

Yield Expectation: >85% for alkyl/aryl substituted enynes.

Divergent Pathways: Rearrangement vs. Cyclization

The reactivity profile changes drastically if the catalyst is switched from a soft metal (Au) to a hard Bronsted acid or if the substitution pattern changes.

Meyer-Schuster Rearrangement

In the presence of acid (or specific metal catalysts like Ru), the hydroxyl group acts as a leaving group rather than a nucleophile. This triggers a 1,3-shift of the oxygen, resulting in

Visualization: Reactivity Landscape

The following decision tree maps the divergent outcomes based on conditions.

Figure 2: Divergent reactivity map. Catalyst selection dictates whether the substrate cyclizes, rearranges, or couples.

References

-

Liu, Y., Song, F., Song, Z., Liu, M., & Yan, B. (2005). Gold-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols: Highly Efficient Synthesis of Fully Substituted Dihydrofurans and Furans.[6] Organic Letters, 7(24), 5409–5412. [Link]

-

Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211. [Link]

-

Engel, D. A., & Dudley, G. B. (2009). Olefination of Ketones Using a Gold(III)-Catalyzed Meyer-Schuster Rearrangement. Organic Letters, 11(17), 4026–4029. [Link]

-

Zhang, L., Sun, J., & Kozmin, S. A. (2006). Gold and Platinum Catalysis of Enynes: Efficient Access to Furans, Pyrroles, and Pyridines.[7] Advanced Synthesis & Catalysis, 348(16-17), 2271–2296. [Link]

Sources

- 1. Palladium-catalyzed asymmetric sequential hydroalkylation and hydroamination of 1,3-enynes with 3-hydroxyindoles - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC05558J [pubs.rsc.org]

- 2. organicreactions.org [organicreactions.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Reactivity-Driven Approach to the Discovery and Development of Gold-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols: highly efficient synthesis of fully substituted dihydrofurans and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan synthesis [organic-chemistry.org]

Technical Analysis: 4-methyl-4-penten-2-yn-1-ol vs. 4-methyl-4-penten-2-ol

Executive Summary

This technical guide delineates the structural, physicochemical, and synthetic divergences between 4-methyl-4-penten-2-yn-1-ol (Compound A) and 4-methyl-4-penten-2-ol (Compound B). While sharing a carbon skeleton backbone, these molecules represent two distinct classes of chemical intermediates.[1][2] Compound A is a highly unsaturated, conjugated primary propargylic alcohol used in complex polyene synthesis (e.g., carotenoid analogs). Compound B is a saturated-bridge secondary homoallylic alcohol, predominantly utilized as a chiral precursor in agrochemical synthesis and fragrance chemistry.

The distinction is critical: Compound A possesses a reactive enyne system susceptible to nucleophilic attack and polymerization, whereas Compound B exhibits the stability characteristic of isolated alkenes, governed by carbonyl-ene kinetics.

Structural & Physicochemical Profiling

The fundamental difference lies in the degree of unsaturation and the oxidation state of the alcohol functionality.

Comparative Data Matrix

| Feature | 4-methyl-4-penten-2-yn-1-ol (Compound A) | 4-methyl-4-penten-2-ol (Compound B) |

| CAS Registry | 10605-68-2 | 2004-67-3 |

| IUPAC Name | 4-methylpent-4-en-2-yn-1-ol | 4-methylpent-4-en-2-ol |

| Molecular Formula | ||

| Molecular Weight | 96.13 g/mol | 100.16 g/mol |

| Alcohol Type | Primary (Propargylic) | Secondary (Homoallylic) |

| Unsaturation | Conjugated Enyne (Triple + Double bond) | Isolated Terminal Alkene |

| Hybridization | C1( | C2( |

| Boiling Point | ~80-85°C (at reduced pressure) | 131.7°C (at 760 mmHg) |

| Key Reactivity | Nucleophilic substitution, 1,4-addition | Oxidation to ketone, Ene reactions |

Structural Analysis

-

Compound A (The Enyne): Features a linear geometry at the C2-C3 triple bond, creating a rigid rod-like spacer between the hydroxyl group and the terminal isopropenyl group. The

-system is conjugated ( -

Compound B (The Homoallylic Alcohol): Features a flexible

methylene bridge (C3). The alcohol at C2 is a chiral center, making the commercial product a racemate unless synthesized via asymmetric catalysis. The alkene is electronically isolated from the alcohol.

Synthetic Pathways and Production Logic

The synthesis of these molecules demands entirely different catalytic strategies. Compound B is formed via "atom-economic" carbonyl-ene chemistry, while Compound A requires cross-coupling or elimination protocols.

Synthesis of 4-methyl-4-penten-2-ol (Compound B)

The industrial standard for Compound B is the Prins Reaction or a Lewis-acid catalyzed Carbonyl-Ene Reaction . This pathway utilizes isobutylene and acetaldehyde.

-

Mechanism: The

-electrons of isobutylene attack the activated carbonyl of acetaldehyde. A proton transfer (typically involving a 1,5-H shift in thermal ene reactions, or stepwise cationic intermediates in acid catalysis) yields the homoallylic alcohol. -

Protocol Insight: High pressure and Lewis acid catalysts (

or solid acids like

Synthesis of 4-methyl-4-penten-2-yn-1-ol (Compound A)

Compound A is generally synthesized via Sonogashira Coupling or nucleophilic addition of a metalated alkyne to a carbonyl, followed by modification.

-

Route: Coupling of Propargyl alcohol with 2-bromopropene (Isopropenyl bromide).

-

Catalyst:

/ CuI. -

Logic: This preserves the delicate conjugated enyne structure which would be destroyed by harsh acidic conditions used for Compound B.

Visualizing the Synthetic Divergence

Figure 1: Divergent synthetic workflows. Compound B utilizes atom-economic addition, while Compound A requires transition-metal catalyzed cross-coupling.

Reactivity & Mechanistic Divergence[6]

The reactivity profile dictates the downstream utility of these molecules in drug development.

Oxidation Profiles (Redox Logic)

-

Compound A (Primary): Oxidation with mild reagents (

or Dess-Martin Periodinane) yields the corresponding aldehyde (-

Caution: Strong oxidants (Jones reagent) may cleave the alkene or over-oxidize the alkyne.

-

-

Compound B (Secondary): Oxidation yields 4-methyl-4-penten-2-one (a ketone). The reaction stops at the ketone stage, making it a stable intermediate for synthesizing heterocycles.

Electrophilic Substitution vs. Addition

-

Compound A: The propargylic alcohol is prone to Nicholas Reaction chemistry (stabilization of carbocation by Cobalt-alkyne complexes), allowing substitution of the -OH group with nucleophiles with retention of the enyne skeleton.

-

Compound B: The alkene is isolated. Reactivity is dominated by electrophilic addition to the double bond (e.g., hydration to diols) or dehydration of the alcohol to form conjugated dienes (4-methyl-1,3-pentadiene).

Reactivity Flowchart

Figure 2: Comparative reactivity profiles highlighting the oxidative and substitution pathways available to each molecule.[3][4][5][6][7]

Experimental Protocols

Protocol: Selective Oxidation of Compound A to Aldehyde

Objective: Convert primary alcohol to aldehyde without affecting the unsaturation.

Reagents: Manganese Dioxide (

-

Preparation: Dissolve 1.0 eq of 4-methyl-4-penten-2-yn-1-ol in anhydrous DCM (0.1 M concentration).

-

Addition: Add 10.0 eq of activated

in one portion.-

Why: Large excess is required due to surface-area-dependent kinetics of heterogeneous

.

-

-

Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (stain with Anisaldehyde; product will be UV active).

-

Workup: Filter the suspension through a pad of Celite to remove manganese salts.

-

Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to prevent polymerization of the conjugated aldehyde).

-

Validation:

-NMR will show a doublet/singlet aldehyde peak ~9.5-10.0 ppm and retention of alkene protons.

Protocol: Synthesis of Compound B via Ene Reaction

Objective: Synthesize 4-methyl-4-penten-2-ol from isobutylene and acetaldehyde.

Reagents: Isobutylene gas, Acetaldehyde,

-

Setup: Flame-dry a pressure vessel (autoclave) or heavy-walled glass tube. Purge with Argon.

-

Loading: Charge with anhydrous DCM and 1.0 eq Acetaldehyde. Cool to -78°C.

-

Catalyst: Add

(0.1 eq) dropwise. -

Olefin Addition: Condense Isobutylene (1.5 eq) into the vessel. Seal immediately.

-

Reaction: Allow to warm to 0°C slowly and stir for 12 hours.

-

Mechanism Check: The Lewis acid activates the aldehyde oxygen, facilitating the Ene attack by isobutylene.

-

-

Quench: Pour mixture into ice-cold

solution. -

Extraction: Extract with DCM, dry over

, and distill.-

Target BP: Collect fraction boiling at ~131°C.

-

References

-

National Institute of Standards and Technology (NIST). (2024). 4-Penten-2-ol, 4-methyl- Mass Spectrum and Constants. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (2025).[8] 4-Methyl-4-penten-2-yn-1-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

LookChem. (2024). Industrial Applications of 4-Methyl-4-penten-2-ol. Retrieved from [Link]

Sources

- 1. talent.qyem.edu.sa [talent.qyem.edu.sa]

- 2. Understanding Primary and Secondary Alcohols: A Deep Dive Into Their Differences - Oreate AI Blog [oreateai.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-METHYL-4-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 5. 4-METHYL-4-PENTEN-2-OL | 2004-67-3 [chemicalbook.com]

- 6. US4064183A - Synthesis of vitamin A, intermediates and conversion thereof to vitamin A - Google Patents [patents.google.com]

- 7. 4-methylpent-4-en-2-ol | CAS#:2004-67-3 | Chemsrc [chemsrc.com]

- 8. 4-Methyl-4-penten-2-yn-1-ol | C6H8O | CID 10887835 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability of Conjugated Enynols: A Technical Guide

The following guide details the thermodynamic stability, reactivity, and characterization of conjugated enynols, with a specific focus on (Z)-2-en-4-yn-1-ols . These species represent a critical "tipping point" in organic synthesis: they are isolable intermediates that, under specific thermodynamic or catalytic triggers, collapse into aromatic furan scaffolds.

Executive Summary

Conjugated enynols—specifically (Z)-2-en-4-yn-1-ols —occupy a unique position in the thermodynamic landscape of oxygenated hydrocarbons. While they possess the structural connectivity of stable alcohols, they are kinetically trapped intermediates perched on a steep energy gradient leading to aromatic heterocycles (furans). This guide analyzes the thermodynamic driving forces governing their stability, the activation barriers preventing spontaneous cyclization, and the experimental protocols required to either preserve them or drive their conversion.

Part 1: The Thermodynamic Landscape

Structural Isomerism and Stability

The stability of conjugated enynols is dictated by stereochemistry. The (E)-isomer is thermodynamically stable relative to cyclization because the hydroxyl group is geometrically distant from the alkyne "warhead." The (Z)-isomer , however, pre-organizes the nucleophilic oxygen and the electrophilic alkyne in proximity, creating a high-energy state prone to collapse.

| Species | Structure | Thermodynamic Status | Primary Decomposition Pathway |

| (E)-Enynol | trans-alkene geometry | Stable (Isolable) | Polymerization / Oxidation |

| (Z)-Enynol | cis-alkene geometry | Metastable (Kinetic Trap) | Cycloisomerization to Furan |

| Enynone | Conjugated ketone | Stable (Tautomer favored) | Nucleophilic addition |

| Furan | Aromatic heterocycle | Thermodynamic Sink | Oxidative ring opening (harsh conditions) |

The Driving Force: Aromatization

The transformation of (Z)-2-en-4-yn-1-ols to furans is highly exergonic. The reaction is driven by the gain of aromatic resonance energy (

-

Enthalpy (

): Strongly negative (exothermic). The formation of two new C-O/C=C bonds and the resonance energy outweighs the cost of breaking the alkyne -

Entropy (

): Negligible change (unimolecular rearrangement), meaning

Tautomeric Equilibria

In systems where the hydroxyl is directly conjugated (e.g., 1-hydroxy-enynes), the keto-enol tautomerism heavily favors the enynone form due to the strength of the C=O bond (

Figure 1: Energy landscape showing the metastability of the (Z)-enynol and the activation barrier required to reach the furan sink.

Part 2: Mechanisms of Instability (Cyclization)

The "instability" of (Z)-enynols is actually a high reactivity toward 5-exo-dig or 5-endo-dig cyclization. This process is slow at room temperature for neutral substrates but accelerates rapidly with transition metal catalysis or basic conditions.

Metal-Catalyzed Cycloisomerization

Catalysts such as Pd(II), Au(I/III), and Cu(I) act as

Mechanism:

-

Coordination:

binds to the alkyne. -

Nucleophilic Attack: The -OH oxygen attacks the activated alkyne (typically 5-exo-dig).

-

Proton Transfer/Isomerization: The resulting vinyl-metal species undergoes protonolysis and rearrangement to establish the aromatic furan ring.

Base-Mediated Isomerization

Strong bases (e.g., DBU, KOtBu) can deprotonate the hydroxyl group. The resulting alkoxide is a potent nucleophile that attacks the alkyne. This pathway often requires higher temperatures than metal catalysis unless the alkyne is activated by electron-withdrawing groups.

Figure 2: Step-wise mechanism for the metal-catalyzed conversion of (Z)-enynol to furan.

Part 3: Experimental Protocols

Synthesis of Stable (Z)-Enynols

To isolate (Z)-enynols without triggering cyclization, one must avoid acidic conditions and transition metals during workup. The Sonogashira coupling of (Z)-iodoalkenes with terminal alkynes is the gold standard.

Protocol: Sonogashira Coupling for (Z)-Enynol Isolation

-

Reagents: (Z)-3-iodo-2-en-1-ol (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%).

-

Solvent/Base: THF/Et3N (degassed).

-

Condition Control:

-

Temperature: Maintain at 0°C to Room Temperature . Do NOT heat.

-

Time: Monitor strictly by TLC. Extended reaction times promote furan formation.

-

-

Workup (Critical):

-

Quench with saturated NH4Cl.

-

Extract with Et2O (avoids trace acid found in some chlorinated solvents).

-

Purification: Silica gel chromatography must be performed rapidly. Neutralize silica with 1% Et3N to prevent acid-catalyzed cyclization on the column.

-

Stability Assay (NMR Monitoring)

This protocol quantifies the kinetic stability of a specific enynol derivative.

-

Preparation: Dissolve 10 mg of (Z)-enynol in 0.6 mL of deuterated solvent (CDCl3 for baseline, CD3OD to test protic effects).

-

Initial Scan: Acquire a t=0 1H NMR spectrum. Key diagnostic peaks:

-

Enynol: Olefinic protons (

5.5–6.5 ppm), Alkyne carbons (quaternary). -

Furan: Aromatic protons (

6.0–7.5 ppm), distinct shift in regiochemistry.

-

-

Thermal Stress: Heat the NMR tube to 40°C, 60°C, and 80°C in increments, scanning every 30 minutes.

-

Data Analysis: Plot the integration ratio of [Furan]/[Enynol] vs. time to determine the rate constant (

) of cyclization.

Controlled Conversion to Furans

If the furan is the desired target, use this high-efficiency protocol.

Protocol: Pd-Catalyzed Cycloisomerization

-

Substrate: (Z)-2-en-4-yn-1-ol (0.5 mmol).

-

Catalyst System: PdI2 (1 mol%) + KI (10 mol%).

-

Solvent: DMA (Dimethylacetamide) – stabilizes the Pd intermediate.

-

Conditions: Stir at 25°C (for reactive substrates) or 80°C (for bulky substrates) under air.

-

Yield: Typically >85% isolated yield of 2,5-disubstituted furan.

Part 4: Computational Insights (DFT)

Computational studies (DFT/B3LYP or M06-2X) reveal the energetic tipping points for these systems.

-

Activation Barrier (

): The barrier for uncatalyzed cyclization is high (>30 kcal/mol), conferring kinetic stability at room temperature. -

Catalytic Effect: Au(I) or Pd(II) coordination reduces this barrier to <12 kcal/mol, making the reaction rapid at ambient temperature.

-

Substituent Effects:

-

Electron-Donating Groups (EDG) on the alkyne increase electron density, slightly raising the barrier for nucleophilic attack by the -OH.

-

Electron-Withdrawing Groups (EWG) activate the alkyne, lowering the barrier and decreasing stability.

-

Table 1: Comparative Stability Data

| Substrate Type | Substituent (R) | Kinetic Stability (25°C) | |

| Unsubstituted | H | -22 kcal/mol | Moderate (Slow cyclization) |

| Alkyl-substituted | n-Butyl | -20 kcal/mol | High (Isolable) |

| Aryl-substituted | Phenyl | -25 kcal/mol | Moderate |

| EWG-substituted | COOMe | -28 kcal/mol | Low (Rapid cyclization) |

References

-

Pd-Catalyzed Cycloisomerization: Gabriele, B., Salerno, G., & Lauria, E. (1999).[1][2] A General and Facile Synthesis of Substituted Furans by Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols. The Journal of Organic Chemistry. Link

-

Au-Catalyzed Mechanisms: Basceken, S. (2025). Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Progress in Reaction Kinetics and Mechanism. Link[3]

-

Furan Synthesis Review: Metal-catalyzed Furan Synthesis. Huddersfield Repository. Link

-

Thermodynamic Data (NIST): 1-Buten-3-yn-2-ol Gas Phase Ion Energetics. NIST Chemistry WebBook. Link

-

Base-Catalyzed Isomerization: Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. National Institutes of Health (PMC). Link

Sources

Methodological & Application

Advanced Protocol: Ring-Closing Enyne Metathesis (RCEYM) with Grubbs Catalysts

This Application Note is designed for researchers and drug development professionals, synthesizing mechanistic insights with field-proven protocols for Ring-Closing Enyne Metathesis (RCEYM).

Executive Summary

Ring-Closing Enyne Metathesis (RCEYM) is a high-value atom-economical transformation that constructs cyclic 1,3-dienes from acyclic enyne precursors.[1] Unlike standard olefin metathesis, RCEYM generates a conjugated diene handle suitable for subsequent functionalization (e.g., Diels-Alder cycloaddition). This guide provides a rigorous framework for executing RCEYM using Ruthenium-based Grubbs catalysts, addressing the specific challenges of regioselectivity, catalyst deactivation, and scale-up.

Mechanistic Foundation

Understanding the catalytic cycle is prerequisite to troubleshooting. RCEYM is unique because it involves the formation of a vinyl carbene intermediate. While initiation can occur at either the alkene or alkyne, the "Yne-then-Ene" pathway is often cited to explain the formation of the thermodynamic 1,3-diene product.

The Catalytic Cycle

The diagram below illustrates the propagation cycle.[2] The critical insight for the user is the Vinyl Carbene species. If this intermediate is stable but unreactive, the reaction stalls; if it decomposes, the catalyst is lost.

Figure 1: The "Yne-then-Ene" propagation cycle. The formation of the Vinyl Carbene is the defining step of enyne metathesis.

Strategic Catalyst Selection

Selecting the correct catalyst is a balance between activity (turnover frequency) and stability (lifetime).

Table 1: Grubbs Catalyst Selection Matrix for RCEYM

| Catalyst | Common Name | Activity Profile | Recommended Application |

| Grubbs 1st Gen | G1 | Moderate activity; high stability. | Baseline: Use for simple, unhindered substrates. Excellent for forming 5- and 6-membered rings. Less sensitive to air/moisture than G2. |

| Grubbs 2nd Gen | G2 | High activity; thermally stable.[3] | Difficult Substrates: Essential for sterically hindered enynes or forming medium-sized rings (7-8 membered). Note: Can lead to isomerization side-products.[4] |

| Hoveyda-Grubbs 2nd Gen | HG2 | Very high activity; "Boomerang" mechanism. | Complex/Polar Substrates: Best for electron-deficient enynes or substrates with free alcohols/amines. The chelating ether ligand provides stability. |

| Z-Selective Catalysts | Ru-Z | Specialized steric bulk. | Stereocontrol: Use only if specific Z-diene geometry is strictly required (niche application in RCEYM). |

Experimental Protocols

Protocol A: Standard RCEYM (The "Gold Standard")

Applicable for: 5- to 7-membered ring formation with internal alkynes or simple terminal alkynes.

Reagents:

-

Substrate: 1.0 equiv (High purity essential; >98%).

-

Catalyst: Grubbs II (G2) or Hoveyda-Grubbs II (HG2), 2–5 mol%.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (degassed).

-

Concentration: 0.05 M – 0.1 M (Dilution favors RCM over cross-metathesis).

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Solvent Prep: Charge the flask with anhydrous solvent (DCM). Degas by bubbling Argon through the solvent for 15 minutes. Dissolved oxygen is a catalyst poison.

-

Substrate Addition: Dissolve the enyne substrate in the solvent to reach a concentration of 0.05 M .

-

Catalyst Addition: Add the catalyst (e.g., G2, 2-5 mol%) as a solid in one portion or dissolved in a minimal amount of degassed solvent.

-

Reaction: Stir at reflux (40°C for DCM, 80°C for Toluene) . Monitor by TLC or LC-MS.

-

Tip: If conversion stalls after 4 hours, add a second portion of catalyst (1-2 mol%).

-

-

Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Protocol B: Ethylene-Promoted RCEYM ("Mori’s Conditions")

Applicable for: Terminal alkynes that suffer from low yields or catalyst deactivation.

Rationale: Terminal alkynes can form stable, non-productive Fischer-carbene type species that sequester the catalyst. An atmosphere of ethylene (1 atm) facilitates the turnover of these resting states back into the active Ru-methylidene species [1].

Procedure:

-

Setup: Use a Schlenk flask or a two-neck flask connected to an ethylene balloon (1 atm).

-

Solvent: Toluene is preferred (higher boiling point allows thermal activation).

-

Execution:

-

Dissolve substrate (0.05 M) in degassed Toluene.

-

Bubble ethylene gas through the solution for 5-10 minutes.

-

Add Catalyst (G2, 5 mol%).

-

Keep the reaction under a static atmosphere of ethylene (balloon).

-

Heat to 80°C .

-

-

Note: While ethylene is a reactant for cross-metathesis, in RCEYM of terminal alkynes, the intramolecular ring-closing is kinetically favored over intermolecular cross-metathesis with ethylene, provided the concentration is controlled.

Troubleshooting & Optimization

When yields are low, use this decision logic to identify the bottleneck.

Figure 2: Troubleshooting decision tree for RCEYM optimization.

Critical Variables:

-

Concentration: High dilution (<0.01 M) suppresses intermolecular dimerization (ADMET) but slows the reaction. Standard is 0.05 M.

-

Lewis Acid Additives: For substrates with basic nitrogens (amines), the nitrogen can coordinate to Ru and kill the catalyst. Pre-complex the amine with Ti(OiPr)4 or HCl (as a salt) to protect the catalyst.

-

Ruthenium Removal: Residual Ru is toxic. Use SiliaMetS® scavengers or activated charcoal during workup to reduce Ru content to <10 ppm.

References

-

Mori, M., Sakakibara, N., & Kinoshita, A. (1998).[5][6] Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes. The Journal of Organic Chemistry.

-

Diver, S. T., & Giessert, A. J. (2004). Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews.

-

Lippstreu, J. J., & Straub, B. F. (2005). Mechanism of Enyne Metathesis Catalyzed by Grubbs Ruthenium-Carbene Complexes. Journal of the American Chemical Society.[7]

-

Vogt, C., & Tekavec, T. (2023). Metathesis Application Guide. MilliporeSigma.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Remarkable Effect of Ethylene Gas in the Intramolecular Enyne Metathesis of Terminal Alkynes [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Enyne Metathesis [organic-chemistry.org]

Advanced Protocols for the Regioselective Synthesis of Substituted Furans via Cycloisomerization of (Z)-2-En-4-yn-1-ols

[1][2]

Executive Summary & Strategic Value

The furan moiety is a cornerstone pharmacophore in medicinal chemistry, present in agents ranging from ranitidine to complex natural terpenes. While classical methods like the Paal-Knorr synthesis require sensitive 1,4-dicarbonyl precursors, the cycloisomerization of (Z)-2-en-4-yn-1-ols represents a superior, atom-economic paradigm.

This guide details three distinct protocols for transforming enyne alcohols into substituted furans. Unlike traditional dehydration methods, these transition-metal-catalyzed and electrophilic cyclizations proceed under mild conditions, offering high regiocontrol and functional group tolerance.[1]

Key Advantages of this Methodology:

-

Atom Economy: 100% atom economy in metal-catalyzed variants.

-

Regio-fidelity: The substitution pattern of the precursor strictly dictates the furan substitution.

-

Divergence: Access to simple furans (Au/Pd catalysis) or functionalized 3-halofurans (electrophilic cyclization) from the same precursor.

Mechanistic Principles

The transformation relies on the activation of the alkyne moiety towards intramolecular nucleophilic attack by the hydroxyl group. The geometry of the (Z)-2-en-4-yn-1-ol is critical; it positions the hydroxyl group in proximity to the alkyne, facilitating a 5-exo-dig cyclization.

Pathway Analysis

-